molecular formula C7H11ClN2O2S B1522504 2-Amino-N-methylbenzenesulfonamide hydrochloride CAS No. 1269062-10-3

2-Amino-N-methylbenzenesulfonamide hydrochloride

Cat. No.: B1522504
CAS No.: 1269062-10-3
M. Wt: 222.69 g/mol
InChI Key: UTBCTQJSEIPMOW-UHFFFAOYSA-N
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Description

2-Amino-N-methylbenzenesulfonamide hydrochloride is a chemical compound with the molecular formula C7H10N2O2S·HCl. It is a derivative of benzenesulfonamide and is commonly used in various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-methylbenzenesulfonamide hydrochloride typically involves the reaction of 2-aminobenzenesulfonic acid with methylamine in the presence of hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-methylbenzenesulfonamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of benzenesulfonic acid derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted benzenesulfonamide derivatives.

Scientific Research Applications

2-Amino-N-methylbenzenesulfonamide hydrochloride has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate enzyme inhibition and protein interactions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-Amino-N-methylbenzenesulfonamide hydrochloride is similar to other benzenesulfonamide derivatives, such as sulfanilamide and sulfamethoxazole. it has unique structural features that distinguish it from these compounds. For example, the presence of the N-methyl group in this compound contributes to its distinct chemical properties and biological activity.

Comparison with Similar Compounds

  • Sulfanilamide

  • Sulfamethoxazole

  • Sulfisoxazole

  • Sulfadiazine

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Properties

IUPAC Name

2-amino-N-methylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c1-9-12(10,11)7-5-3-2-4-6(7)8;/h2-5,9H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBCTQJSEIPMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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